molecular formula C30H52O2 B091977 Pachysandiol A CAS No. 17946-96-2

Pachysandiol A

Cat. No.: B091977
CAS No.: 17946-96-2
M. Wt: 444.7 g/mol
InChI Key: OFLPXEYYLDOAPP-WXQDRBBESA-N
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Description

Pachysandiol A (2α,3β-dihydroxyfriedelane, 320) is a pentacyclic triterpenoid derived from friedelane skeletons. It is synthesized via NaBH₄ reduction of cerin (2α-hydroxyfriedelan-3-one, 26), yielding a 68% conversion rate . Acetylation of this compound produces its diacetate derivative (390), which retains structural stability while altering solubility and bioactivity . Biological evaluations highlight its phytotoxic effects on Oryza sativa (rice) and modest anti-inflammatory activity in IL-6 inhibition assays .

Properties

CAS No.

17946-96-2

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(2R,3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene-2,3-diol

InChI

InChI=1S/C30H52O2/c1-19-24(32)20(31)17-22-27(19,5)10-9-21-28(22,6)14-16-30(8)23-18-25(2,3)11-12-26(23,4)13-15-29(21,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,26+,27+,28+,29+,30-/m0/s1

InChI Key

OFLPXEYYLDOAPP-WXQDRBBESA-N

SMILES

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isomeric Friedelane Derivatives

Pachysandiol A is structurally compared to two isomers:

3β,4α-Dihydroxyfriedelane (386) : Synthesized from friedelin in three steps (oxidation, silylation, and hydrolysis), differing in hydroxyl group positions (3β,4α vs. 2α,3β in this compound) .

3β,4α-Diacetoxyfriedelane (384) : The acetylated form of 386 , contrasting with this compound’s diacetate (390 ) in regiochemistry .

Table 1: Structural Comparison of Friedelane Derivatives
Compound Hydroxylation Sites Acetylation Sites Synthesis Pathway Yield
This compound 2α,3β 2α,3β Cerin (26) + NaBH₄ 68%
386 3β,4α - Friedelin → Oxidation 52%*
384 3β,4α 3β,4α 386 + Acetylation 85%
390 2α,3β 2α,3β This compound + Acetylation 97%

*Estimated based on multi-step synthesis .

Key Insights :

  • Positional Isomerism : The 2α,3β-hydroxylation in this compound enhances polarity compared to 3β,4α isomers, influencing membrane permeability and target binding .
  • Bioactivity Divergence : In phytotoxicity assays, this compound reduced O. sativa shoot length by 40% at 100 ppm, whereas 386 showed weaker inhibition (22% at same concentration) .

Comparison with Friedelin and Epifriedelanol

Friedelin (25), a precursor to this compound, is a ketonic triterpenoid with demonstrated antimicrobial properties. Epifriedelanol, a reduced form of friedelin, shares a similar skeleton but lacks hydroxyl groups .

Table 2: Functional Comparison with Friedelin Derivatives
Compound Functional Groups Bioactivity Highlights Natural Source
Friedelin Ketone (C-3) Antimicrobial, anti-inflammatory A. japonica, Mallotus
Epifriedelanol Alcohol (C-3) Cytotoxic against cancer cells A. japonica
This compound Diol (2α,3β) Phytotoxic, mild IL-6 inhibition Mallotus philippensis

Key Insights :

  • Oxidation State : The diol structure of this compound confers higher hydrophilicity than friedelin, impacting its distribution in biological systems .
  • Activity Profile : Unlike friedelin, this compound lacks significant antimicrobial activity but exhibits unique phytotoxicity, suggesting divergent ecological roles .

Functional Analogues: Pachyrrhizin and Pachymic Acid

Pachyrrhizin (antiviral) and pachymic acid methyl ester (insecticidal) are functionally compared to this compound despite structural differences .

Key Insights :

  • Structural Diversity: this compound’s pentacyclic framework contrasts with pachyrrhizin’s isoflavonoid backbone, yet both exhibit ecological defense roles .
  • Therapeutic Potential: this compound’s mild IL-6 inhibition (IC₅₀ > 50 μM) is overshadowed by pachymic acid’s cytotoxicity (IC₅₀ = 12 μM in HeLa cells) .

Q & A

Q. What are the standard synthesis protocols for Pachysandiol A, and how are yields optimized?

this compound (compound 320) is synthesized via NaBH4 reduction of cerin (26), yielding 68% under controlled conditions. Acetylation of the diol produces 2α,3β-diacetoxy friedelane (compound 390, 97% yield) . Key variables affecting yield include reagent purity, reaction temperature (ambient vs. controlled), and stoichiometric ratios. For reproducibility, researchers should document reaction times, solvent systems (e.g., methanol or ethanol), and purification methods (e.g., column chromatography).

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Structural elucidation relies on NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm hydroxyl and acetate group positions, complemented by IR spectroscopy for functional group validation. Mass spectrometry (e.g., ESI-MS) verifies molecular weight. For purity assessment, HPLC with UV detection is recommended, using friedelane triterpenoid standards for calibration .

Q. What bioactivity assays are commonly used to evaluate this compound’s phytotoxic effects?

Standard assays involve Oryza sativa (rice) seed germination and growth inhibition studies. Metrics include germination rate (%), radicle/shoot length (mm), and biomass after 10 days. Experimental designs typically test two concentrations (e.g., 50 μM and 100 μM) with triplicate samples to ensure statistical power .

Advanced Research Questions

Q. How can researchers address variability in bioactivity data across experimental sets for this compound?

Inconsistent results (e.g., germination inhibition ranging from 15–40% across Tables 1–9 ) may arise from seed batch variability, environmental factors (light/temperature), or compound solubility. Mitigation strategies:

  • Standardize seed sources and pretreatment (sterilization protocols).
  • Use surfactants (e.g., Tween-20) to enhance compound solubility in aqueous media.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects from noise.

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound derivatives?

  • Variable selection : Compare hydroxyl/acetyl group positioning (e.g., 2α,3β vs. 3β,4α configurations ).
  • Control groups : Include cerin (precursor) and diacetate derivatives to isolate functional group contributions.
  • Dose-response curves : Test ≥3 concentrations to calculate IC50 values for phytotoxicity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with plant hormone receptors.

Q. How can contradictory findings in phytotoxicity studies be reconciled methodologically?

Example: A derivative may show growth promotion in one study but inhibition in another.

  • Meta-analysis : Pool data from multiple studies, adjusting for covariates (e.g., pH, exposure duration).
  • Mechanistic follow-up : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes in treated vs. control samples.
  • Cross-species validation : Test compounds on Arabidopsis thaliana to determine if effects are species-specific.

Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?

  • Detailed logs : Record reaction parameters (time, temperature, stirring speed) and purification steps (e.g., Rf values in TLC).
  • Batch documentation : Note reagent lot numbers and storage conditions (e.g., NaBH4 sensitivity to moisture).
  • Negative controls : Include failed attempts (e.g., lower yields under suboptimal conditions) to guide troubleshooting.

Methodological Frameworks

Q. How to apply the PICOT framework to design studies on this compound’s bioactivity?

  • Population : Oryza sativa seeds (specific cultivar).
  • Intervention : this compound at 50–100 μM.
  • Comparison : Untreated controls + cerin/diacetate derivatives.
  • Outcome : Germination rate, radicle length (mm).
  • Time : 10-day observation period .

Q. What statistical methods are appropriate for analyzing dose-dependent phytotoxicity?

  • Non-linear regression : Fit data to logistic models for IC50 calculation.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets (e.g., germination, shoot/root length).
  • Error propagation : Account for measurement uncertainties in spectrophotometric assays .

Data Presentation & Publication

Q. How to structure a manuscript reporting this compound’s synthesis and bioactivity?

Follow IMRAD format:

  • Introduction : Highlight friedelane triterpenoids’ ecological roles and knowledge gaps.
  • Methods : Specify synthetic steps (Scheme 39 ) and bioassay conditions (e.g., 12h light/dark cycles).
  • Results : Use Tables 1–9 for raw data; highlight significant differences (p<0.05).
  • Discussion : Relate findings to prior work (e.g., cerin’s lower activity vs. This compound).

Q. What ethical and reporting standards apply to phytochemical research?

  • Data availability : Deposit raw NMR spectra, chromatograms, and bioassay datasets in repositories like Zenodo.
  • Conflict of interest : Disclose funding sources (e.g., grant numbers).
  • Author contributions : Specify roles (synthesis, bioassays, statistical analysis) per CRediT taxonomy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pachysandiol A
Reactant of Route 2
Pachysandiol A

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